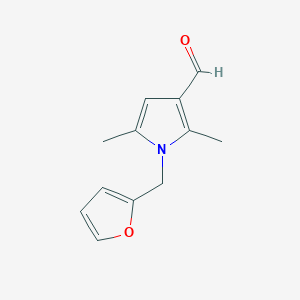

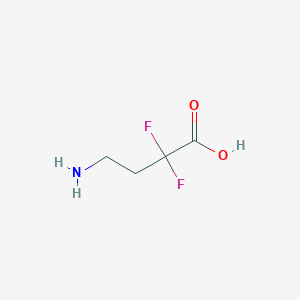

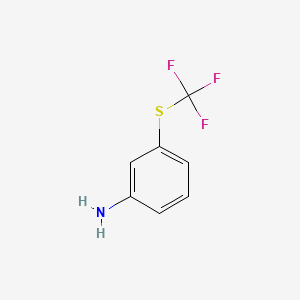

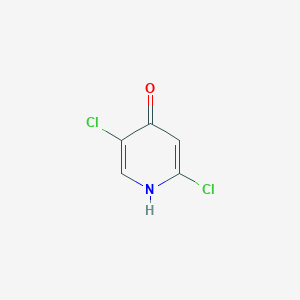

![molecular formula C14H15N3O2 B1301103 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid CAS No. 387350-52-9](/img/structure/B1301103.png)

3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid

Descripción general

Descripción

3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid is a useful research compound. Its molecular formula is C14H15N3O2 and its molecular weight is 257.29 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Biological Applications

Synthesis and Evaluation for Biological Activities : A derivative of 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid was synthesized using microwave irradiative cyclocondensation. This compound was evaluated for insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms, showing potential in pest control and antimicrobial applications (Deohate & Palaspagar, 2020).

Crystal Structure and Theoretical Calculations : A study on 4‐(4,6‐Dimethylpyrimidin-2-yl)‐3‐thio‐allophanic acid methyl ester, a related compound, detailed its crystal structure and theoretical calculations using methods like DFT-B3LYP/6-311G, HF/6-311G, and MP2/6-311G. These findings are crucial for understanding the molecular structure and potential applications in material science and molecular modeling (Ren et al., 2006).

DNA Cleavage Activity Study : Research on a closely related compound, 2-((2-amino-4,6-dimethylpyrimidine-5yl)diazenyl)benzoic acid, included an analysis of its DNA cleavage activity. This study used computational methods and experimental techniques to understand the compound's interaction with DNA, which is valuable for genetic research and pharmaceutical applications (Atay et al., 2018).

Chemical Synthesis and Material Science

Utilization in Nilotinib Synthesis : A study on the synthesis of Nilotinib, an important cancer medication, mentioned the use of a similar compound, 4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)benzoic acid. This highlights the role of such compounds in the synthesis of complex pharmaceuticals (Yankun et al., 2011).

Preparation of Pyrimido[5,4-b]indole Derivatives : Research involving methyl 3-amino-1H-indole-2-carboxylates, related to the compound , led to the formation of pyrimido[5,4-b]indole derivatives. These findings are significant for developing new materials and compounds in organic chemistry (Shestakov et al., 2009).

Pharmacological and Antimicrobial Research

- Antibacterial and Antifungal Screening : A study on three new pyrimidine derivatives, including compounds structurally similar to this compound, assessed their antibacterial and antifungal activities. These compounds showed significant activity against both Gram-positive and Gram-negative bacteria, as well as a pathogenic fungus, Aspergillus niger, indicating their potential as antimicrobial agents (Khan et al., 2015).

- Isostructural Co-Crystals with Aminopyrimidines : Research involving isostructural co-crystals of aminopyrimidines, including 2-amino-4,6-dimethyl pyrimidine, with various carboxylic acids highlighted the potential of these structures in material science and crystal engineering. The study provided insights into the stability and structural properties of these co-crystals, which can be crucial for designing new materials (Ebenezer et al., 2011).

Chemical Synthesis and Analysis

Synthesis of Substituted 2-(Pyrimidin-2-yl)benzoic Acids : Another study developed a new approach for the synthesis of 2-(pyrimidin-2-yl)benzoic acids, which are structurally related to the compound . This research contributes to the field of organic synthesis, providing new methods for creating complex molecules (Hordiyenko et al., 2020).

Antiviral Activity Against Orthopoxvirus : A derivative of this compound was tested for its antiviral activity against vaccinia and cowpox virus. The compound showed promising results, indicating its potential use in antiviral research and treatment development (Selvam et al., 2006).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302, H315, H319, and H335 , which correspond to potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation, respectively .

Direcciones Futuras

While specific future directions for this compound are not provided in the search results, it’s worth noting that pyrimidine derivatives are of significant interest in various fields, including pharmaceutical and agrochemical industries . Therefore, “3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid”, as a pyrimidine derivative, could potentially be a subject of future research in these areas.

Mecanismo De Acción

Target of Action

The primary targets of 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .

Mode of Action

Like many other benzoic acid derivatives, it may interact with its targets through hydrogen bonding and hydrophobic interactions .

Pharmacokinetics

It is known that the compound is a stable, non-hygroscopic powder at room temperature, which may influence its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. More research is needed to understand the compound’s effects at the molecular and cellular levels .

Análisis Bioquímico

Biochemical Properties

3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways . Additionally, this compound can bind to specific receptors on cell membranes, influencing signal transduction processes . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and modulate enzyme activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those related to inflammation and apoptosis . For instance, it can modulate the expression of genes involved in the NF-κB pathway, leading to altered cytokine production and immune responses . Furthermore, this compound affects cellular metabolism by inhibiting key metabolic enzymes, thereby impacting energy production and cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the inhibition of enzyme activity by binding to the active site of target enzymes . This binding can prevent substrate access and catalysis, leading to decreased enzyme activity. Additionally, the compound can interact with transcription factors, such as NF-κB, altering their ability to bind DNA and regulate gene expression . These molecular interactions result in changes in cellular function and physiological responses.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term impact on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions for extended periods . Over time, it may undergo degradation, leading to the formation of inactive metabolites . Long-term exposure to this compound has been associated with sustained inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. Low doses of the compound have been shown to exert anti-inflammatory and analgesic effects without significant toxicity . Higher doses can lead to adverse effects, such as hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the accumulation of the compound and its metabolites in vital organs, leading to cellular damage and dysfunction .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering the levels of key metabolites . The compound’s impact on metabolic pathways can lead to changes in cellular energy production and overall metabolic homeostasis.

Propiedades

IUPAC Name |

3-[(4,6-dimethylpyrimidin-2-yl)-methylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c1-9-7-10(2)16-14(15-9)17(3)12-6-4-5-11(8-12)13(18)19/h4-8H,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBXVYGAOARRNSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N(C)C2=CC=CC(=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371261 | |

| Record name | 3-[(4,6-dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

387350-52-9 | |

| Record name | 3-[(4,6-Dimethyl-2-pyrimidinyl)methylamino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=387350-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(4,6-dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(1H-Indol-3-yl)-ethyl]-(3-methyl-benzyl)-amine](/img/structure/B1301020.png)